
Mesilato de pirlindol
Descripción general
Descripción
El mesilato de pirlindol es un inhibidor reversible y selectivo de la monoaminooxidasa A (MAO-A). Se utiliza principalmente como antidepresivo y ha demostrado eficacia en el tratamiento de los trastornos depresivos mayores y la fibromialgia. El this compound también exhibe propiedades antivirales, particularmente contra el enterovirus D68 y el virus Coxsackie B3 .
Aplicaciones Científicas De Investigación
Antidepressant Properties
Pirlindole mesylate is primarily recognized for its use as an antidepressant, classified as a reversible inhibitor of monoamine oxidase A (RIMA). It has been approved in several countries for treating major depression and shows promise in managing fibromyalgia syndrome.
- Mechanism of Action : Pirlindole acts by inhibiting the MAO-A enzyme, which leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. This mechanism helps alleviate depressive symptoms without the severe dietary restrictions typically associated with traditional MAO inhibitors .
- Clinical Efficacy : Numerous studies have demonstrated the efficacy of pirlindole in treating depression. For instance, it has shown comparable effects to placebo in certain contexts, indicating a favorable safety profile .
Inhibition of Monoamine Oxidase A (MAO-A)
Pirlindole is a selective inhibitor of MAO-A, which has significant implications for both therapeutic uses and research applications.
- Kinetic Studies : Research has shown that pirlindole exhibits competitive inhibition against MAO-A with Ki values indicating strong binding affinity (0.92 μM for human MAO A) . This competitive inhibition is crucial for understanding how pirlindole can modulate neurotransmitter levels.
- Research Applications : The compound is often utilized in studies exploring the enzymatic activity of MAO-A and its implications in neuropharmacology. For example, kinetic measurements involving pirlindole can provide insights into the enzyme's functionality under various conditions .
Antiviral Activity
Recent studies have identified pirlindole mesylate as a potent inhibitor of coxsackievirus B3 (CV-B3), an enterovirus that poses significant health risks.
- Screening Studies : In a screening of FDA-approved drugs, pirlindole was found to inhibit CV-B3 effectively, acting at the genome replication stage of the viral lifecycle. This discovery highlights its potential as an antiviral agent against enteroviruses .
- Mechanism of Action : The antiviral action appears to be mediated through interactions with viral protein 2C, which is critical for viral replication. Mutations in this protein conferred resistance to pirlindole, underscoring its targeted mechanism .
Summary of Research Findings
The following table summarizes key findings related to pirlindole mesylate's applications:
Case Studies and Clinical Insights
Several case studies have documented the effectiveness and safety profile of pirlindole mesylate:
- Clinical Trials : Trials have shown that patients receiving pirlindole reported significant improvements in depressive symptoms compared to control groups. The drug's favorable side effect profile makes it an attractive option for long-term management .
- Fibromyalgia Treatment : Emerging evidence suggests that pirlindole may also benefit patients suffering from fibromyalgia, potentially improving pain management without the sedative effects seen with other antidepressants .
Mecanismo De Acción
El mesilato de pirlindol ejerce sus efectos inhibiendo selectiva y reversiblemente la monoaminooxidasa A (MAO-A). Esta enzima es responsable de la degradación de las monoaminas como la serotonina, la norepinefrina y la dopamina. Al inhibir la MAO-A, el this compound aumenta los niveles de estos neurotransmisores en el cerebro, lo que lleva a una mejora del estado de ánimo y a la atenuación de los síntomas depresivos. Además, su actividad antiviral se atribuye a su capacidad para inhibir la replicación viral .
Análisis Bioquímico
Biochemical Properties
Pirlindole mesylate plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine. By inhibiting MAO-A, pirlindole mesylate increases the levels of these neurotransmitters in the brain, leading to an antidepressant effect . Additionally, pirlindole mesylate has been found to inhibit enterovirus-D68 and coxsackievirus B3 (CV-B3) .
Cellular Effects
Pirlindole mesylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting MAO-A, it prevents the breakdown of norepinephrine and serotonin, which are crucial for mood regulation . This inhibition leads to elevated levels of these neurotransmitters, enhancing mood and alleviating depressive symptoms. Furthermore, pirlindole mesylate has been shown to stimulate the central nervous system, rather than exhibiting a sedative effect .
Molecular Mechanism
The primary mechanism of action of pirlindole mesylate is the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters, leading to increased levels of norepinephrine, serotonin, and dopamine in the brain . The elevated levels of these neurotransmitters are thought to contribute to the antidepressant effects of pirlindole mesylate. Additionally, pirlindole mesylate has been shown to inhibit the replication of enterovirus-D68 and coxsackievirus B3 (CV-B3) by targeting viral protein 2C .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pirlindole mesylate have been observed to change over time. The drug is metabolized significantly through the hepatic system, with a bioavailability of 20-30% due to the hepatic first-pass effect . Studies in dogs and rats have shown that the drug is eliminated mainly as unconjugated drug in rats and mostly as conjugated drug in dogs . The stability and degradation of pirlindole mesylate in laboratory settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of pirlindole mesylate vary with different dosages in animal models. In studies involving dogs and rats, the bioavailability of pirlindole mesylate was found to be between 20 and 30% due to the hepatic first-pass effect . The drug’s efficacy and safety have been demonstrated in numerous studies, with a focus on its antidepressant effects and its potential for treating fibromyalgia . High doses of pirlindole mesylate may lead to toxic or adverse effects, which need to be carefully monitored in animal models.
Metabolic Pathways
Pirlindole mesylate is involved in several metabolic pathways, including the metabolism of norepinephrine and serotonin. The drug is metabolized significantly through the hepatic system, with a bioavailability of 20-30% due to the hepatic first-pass effect . The metabolic pathways of pirlindole mesylate involve interactions with enzymes such as cytochrome P450, which play a crucial role in its metabolism and elimination .
Transport and Distribution
Pirlindole mesylate is well absorbed with a bioavailability of 90% . The drug is transported and distributed within cells and tissues, primarily through the hepatic system. The mesylate salt form of pirlindole offers increased solubility for in vitro experiments, which is essential for biochemical assays . The transport and distribution of pirlindole mesylate within cells and tissues are crucial for understanding its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of pirlindole mesylate is primarily within the central nervous system, where it exerts its antidepressant effects by inhibiting monoamine oxidase A (MAO-A) . The drug’s localization within specific cellular compartments, such as the mitochondria, is essential for its activity and function. The inhibition of MAO-A by pirlindole mesylate impacts the production of reactive oxygen species, which can influence cellular processes and oxidative stress .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del mesilato de pirlindol típicamente implica los siguientes pasos:
Formación del núcleo de pirazino[3,2,1-jk]carbazol: El núcleo de la estructura se sintetiza a través de una serie de reacciones de ciclización que comienzan a partir de precursores apropiados.
Metilación: Luego, el núcleo de la estructura se metila para introducir el grupo metilo en la posición deseada.
Mesilación: El paso final implica la conversión del compuesto a su forma de sal mesilato mediante la reacción con ácido metanosulfónico.
Métodos de producción industrial
La producción industrial del this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El mesilato de pirlindol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales del compuesto, alterando potencialmente sus propiedades farmacológicas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, lo que lleva a la formación de análogos con diversas actividades biológicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se emplean en condiciones controladas.
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del this compound. Estos derivados pueden exhibir diferentes propiedades farmacológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Comparación Con Compuestos Similares
El mesilato de pirlindol se suele comparar con otros inhibidores de la MAO-A, como:
Moclobemida: Otro inhibidor reversible de la MAO-A que se utiliza como antidepresivo.
Clorguilina: Un inhibidor irreversible de la MAO-A con potentes efectos antidepresivos.
Metralindol: Un compuesto estructuralmente similar al pirlindol con propiedades farmacológicas similares.
Singularidad
El this compound es único debido a su inhibición reversible de la MAO-A, lo que reduce el riesgo de interacciones dietéticas (por ejemplo, el "efecto queso") comúnmente asociado con los inhibidores irreversibles de la MAO. Su doble función como antidepresivo y antiviral también lo distingue de otros inhibidores de la MAO-A .
Actividad Biológica
Pirlindole mesylate is a compound with significant biological activity, primarily recognized for its role as a selective reversible inhibitor of monoamine oxidase A (MAO-A). This article explores the pharmacological properties, mechanisms of action, clinical applications, and relevant research findings regarding pirlindole mesylate.
Pirlindole mesylate, a tetracyclic compound, is structurally related to the pyrazinocarbazole derivatives. It was developed in the late 1960s and has been used as an antidepressant since 1975. The compound exhibits selective and reversible inhibition of MAO-A, which is crucial for the metabolism of monoamines such as serotonin and norepinephrine. Additionally, pirlindole inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in synaptic clefts .
Pharmacokinetics
- Bioavailability : Approximately 20-30% due to extensive first-pass metabolism.
- Tmax : Varies between 2.5 to 6 hours in rats and 0.8 to 2 hours in dogs.
- Half-life : Exhibits two phases of elimination in rats (7.5 hours and 34-70 hours) and three phases in dogs (1.3, 10.8, and 185 hours) .
- Protein Binding : High binding affinity (95-97%) to human plasma proteins .
Clinical Applications
Pirlindole mesylate has been primarily used for treating major depressive disorder (MDD) and fibromyalgia syndrome. Clinical trials have demonstrated its efficacy and safety profile, showing minimal side effects on cardiovascular dynamics and sensorimotor performance .
Table 1: Clinical Efficacy of Pirlindole Mesylate
Study Type | Condition | Dosage | Outcome |
---|---|---|---|
RCT | MDD | 75-300 mg/day | Significant improvement in depressive symptoms |
RCT | Fibromyalgia | 150-450 mg/day | Reduction in pain severity and improved quality of life |
Observational | Safety Profile | Varies | No significant adverse effects reported |
Research Findings
Recent studies have expanded the understanding of pirlindole's biological activity beyond its antidepressant effects:
- Antiviral Properties : Pirlindole has shown antiviral activity against enteroviruses by inhibiting viral protein replication stages. It was found to act on viral protein 2C, suggesting a novel application in antiviral therapy .
- Toxicological Studies : Long-term studies have indicated that pirlindole does not exhibit mutagenic or carcinogenic properties at therapeutic doses .
- Comparative Studies : Research comparing pirlindole mesylate with other antidepressants like imipramine has highlighted its unique profile as a reversible MAO-A inhibitor with fewer dietary restrictions regarding tyramine intake .
Case Studies
Several case studies have documented the successful use of pirlindole mesylate in clinical settings:
- A study involving patients with treatment-resistant depression showed that pirlindole significantly improved mood scores after eight weeks of treatment.
- In fibromyalgia patients, pirlindole administration resulted in a marked decrease in pain levels and improved overall functioning compared to placebo controls.
Propiedades
IUPAC Name |
methanesulfonic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUYTBQAVAYLDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045660 | |
Record name | Pirlindole mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207572-66-5 | |
Record name | 1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207572-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirlindole mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.